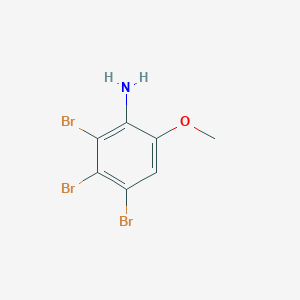
2,3,4-Tribromo-6-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tribromo-6-methoxyaniline: is an organic compound with the molecular formula C7H6Br3NO It is a brominated derivative of aniline, characterized by the presence of three bromine atoms and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tribromo-6-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of quinones or amines, respectively .
Applications De Recherche Scientifique
Chemistry: 2,3,4-Tribromo-6-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable building block for the preparation of various derivatives .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Brominated anilines have shown promise in the development of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, dyes, and pigments. Its stability and reactivity make it suitable for various applications in materials science .
Mécanisme D'action
The mechanism of action of 2,3,4-Tribromo-6-methoxyaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group contribute to its reactivity and ability to form hydrogen bonds and halogen bonds with target molecules. These interactions can influence the compound’s biological activity, such as inhibiting enzymes or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromoaniline: Another brominated aniline with similar properties but different bromination pattern.
2,4-Dibromo-6-methoxyaniline: Lacks one bromine atom compared to 2,3,4-Tribromo-6-methoxyaniline.
2,4,6-Tribromo-3-methoxyaniline: Similar structure but with the methoxy group in a different position.
Uniqueness: this compound is unique due to its specific bromination pattern and the presence of a methoxy group at the 6-position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
95970-04-0 |
|---|---|
Formule moléculaire |
C7H6Br3NO |
Poids moléculaire |
359.84 g/mol |
Nom IUPAC |
2,3,4-tribromo-6-methoxyaniline |
InChI |
InChI=1S/C7H6Br3NO/c1-12-4-2-3(8)5(9)6(10)7(4)11/h2H,11H2,1H3 |
Clé InChI |
QKQPYKJLBNOQHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1N)Br)Br)Br |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
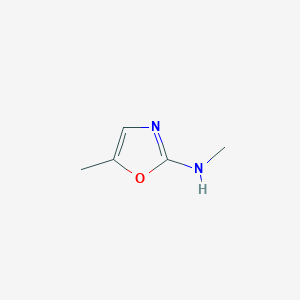
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
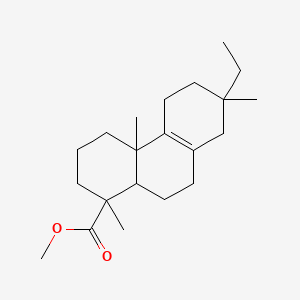
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
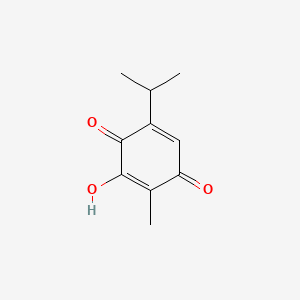
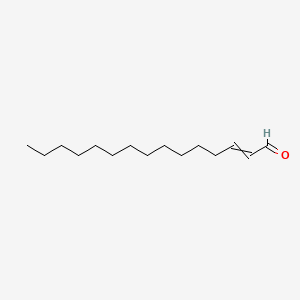

![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
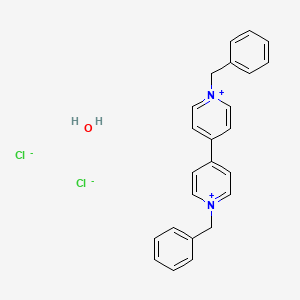
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
